4-Methyl-3-nitroanisole
Overview
Description
4-Methyl-3-nitroanisole is a chemical compound with the molecular formula C8H9NO3 . It is also known by the synonym 4-Methoxy-2-nitrotoluene .
Synthesis Analysis
4-Methyl-3-nitroanisole has been used as an external standard in the synthesis of antibody catalysts by a bait and switch hapten strategy . It has also been used as a starting material for the synthesis of 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors .Molecular Structure Analysis
The molecular weight of 4-Methyl-3-nitroanisole is 167.162 Da . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 269.4±20.0 °C at 760 mmHg .Chemical Reactions Analysis
4-Methyl-3-nitroanisole has been reported to undergo a reaction with N-bromosuccinimide, yielding a single product in 95% yield . The reaction proceeds through a radical chain mechanism .Physical And Chemical Properties Analysis
4-Methyl-3-nitroanisole is a light yellow liquid . It has a melting point of 17 °C (lit.), a boiling point of 266-267 °C (lit.), and a density of 1.207 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.552 (lit.) .Scientific Research Applications
Synthesis of Antibody Catalysts
4-Methyl-3-nitroanisole has been used as an external standard in the synthesis of antibody catalysts by a method known as the bait and switch hapten strategy . This strategy involves the use of a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier such as a protein. The hapten is used to “bait” the immune system into producing antibodies, which can then be “switched” to catalyze chemical reactions .
Synthesis of Acetylcholinesterase Inhibitors
4-Methyl-3-nitroanisole has also been used as a starting material for the synthesis of 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are a class of compounds that inhibit the enzyme acetylcholinesterase, thereby increasing the levels of the neurotransmitter acetylcholine in the brain. These inhibitors are commonly used in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Safety and Hazards
Mechanism of Action
Target of Action
It has been used as a starting material for the synthesis of 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors . Acetylcholinesterase is a key enzyme involved in nerve signal transmission, and its inhibition can lead to an accumulation of acetylcholine, affecting nerve signal transmission.
Mode of Action
Its derivatives, the 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors, likely work by inhibiting the action of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft and thus enhancing cholinergic transmission .
Biochemical Pathways
Its derivatives, the 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors, would affect the cholinergic pathway by inhibiting acetylcholinesterase .
Result of Action
Its derivatives, the 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors, would likely result in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
properties
IUPAC Name |
4-methoxy-1-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBORNNNGTJSTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169907 | |
Record name | 4-Methyl-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-nitroanisole | |
CAS RN |
17484-36-5 | |
Record name | 4-Methoxy-1-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17484-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017484365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-methyl-3-nitroanisole in the synthesis of the AChE inhibitors discussed in the research paper?
A1: 4-Methyl-3-nitroanisole serves as the crucial starting point in the multi-step synthesis of two fluorine-substituted AChE inhibitors, namely the 4-fluoro and 2-fluoro derivatives of CP-118,954. [] The research paper outlines an 11-step synthetic route beginning with 4-methyl-3-nitroanisole to arrive at these target compounds. [] This highlights the importance of this specific anisole derivative as a building block for creating potentially valuable AChE inhibitors.
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